molecular formula C9H12O3 B8749872 2-(2-Oxopropyl)cyclohexane-1,3-dione CAS No. 90534-62-6

2-(2-Oxopropyl)cyclohexane-1,3-dione

Cat. No.: B8749872
CAS No.: 90534-62-6
M. Wt: 168.19 g/mol
InChI Key: AXMUMWUDWVIQMZ-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a ketone-functionalized propyl group at the 2-position of the dione ring. Cyclohexane-1,3-dione derivatives are synthesized via methods such as Michael addition reactions () and are often modified with substituents like aryl or alkyl groups to enhance biological activity. The 2-oxopropyl moiety in this compound introduces a reactive ketone group, which may facilitate interactions with biological targets, such as enzymes or cellular receptors.

The compound’s synthesis involves functionalizing the cyclohexane-1,3-dione core with a 2-oxopropyl group, as exemplified in studies using Paal-Knorr conditions (). Its structural characterization typically employs Fourier-transform infrared spectroscopy (FT-IR), ¹H/¹³C NMR, and mass spectrometry (). These techniques confirm the presence of carbonyl stretches (~1700 cm⁻¹ in IR) and distinct proton environments (e.g., methyl groups at δ ~1.0–1.1 ppm in ¹H NMR) ().

Properties

CAS No.

90534-62-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2-oxopropyl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H12O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h7H,2-5H2,1H3

InChI Key

AXMUMWUDWVIQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(=O)CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-Dione Derivatives

Structural and Functional Differences

The biological and chemical properties of cyclohexane-1,3-dione derivatives vary significantly based on substituents. Below is a comparative analysis of 2-(2-oxopropyl)cyclohexane-1,3-dione with structurally analogous compounds:

Compound Key Substituents Synthesis Method Biological Activity
This compound (Target) 2-Oxopropyl Paal-Knorr reaction () Anticancer (via MTT assay), herbicidal ()
2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione (5c) 4-Bromophenyl, diphenylpropyl, dimethyl Michael addition () Anticancer : IC₅₀ = 12.5 µM (MDA-MB-231 cells); Antibacterial : MIC = 6.25 µg/mL ()
5,5-Dimethyl-2-(3-oxo-1-diphenylpropyl)cyclohexane-1,3-dione (5a) Diphenylpropyl, dimethyl Michael addition () Moderate antimicrobial activity (Gram-positive: MIC = 12.5 µg/mL) ()
2-(1-(2-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione (5d) 2-Bromophenyl, diphenylpropyl, dimethyl Michael addition () Comparable to 5c but lower anticancer potency (IC₅₀ = 18.7 µM) ()
2-[1-(Allyloxyamino)propylidene]-5,5-dimethylcyclohexane-1,3-dione Allyloxyamino, dimethyl Metal salt-mediated synthesis () Herbicidal (4-HPPD inhibition) ()

Molecular Docking and Mechanism

  • Compound 5c shows strong binding to the 2ZOQ protein (anticancer target) via hydrophobic interactions with the bromophenyl group ().
  • The 2-oxopropyl group may mimic natural substrates in enzyme inhibition, but computational studies are needed to confirm this hypothesis.

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